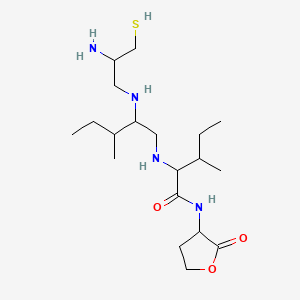

LDN-193188

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LDN 193188: is a chemical compound known for its role as an inhibitor of phosphatidylcholine transfer protein. This compound is significant in regulating hepatic glucose metabolism and promoting insulin-independent phosphorylation of key insulin signaling molecules .

Mechanism of Action

Target of Action

LDN 193188 is primarily an inhibitor of Phosphatidylcholine Transfer Protein (PC-TP) . PC-TP is a protein that plays a crucial role in lipid metabolism and is involved in the regulation of hepatic glucose metabolism .

Mode of Action

LDN 193188 interacts with its target, PC-TP, and inhibits its function . This interaction leads to the regulation of hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .

Biochemical Pathways

LDN 193188 affects the glucose metabolism pathway in the liver . By inhibiting PC-TP, it regulates hepatic glucose metabolism . This regulation can have downstream effects on overall glucose levels in the body, potentially impacting conditions like diabetes.

Result of Action

The inhibition of PC-TP by LDN 193188 leads to the regulation of hepatic glucose metabolism . This can have a significant impact at the molecular and cellular level, potentially affecting the overall glucose levels in the body.

Biochemical Analysis

Biochemical Properties

LDN 193188 plays a significant role in biochemical reactions, particularly those involving the phosphatidylcholine transfer protein . It interacts with this protein to inhibit its function, thereby regulating hepatic glucose metabolism . The nature of these interactions involves the binding of LDN 193188 to the active site of the enzyme, leading to its inhibition .

Cellular Effects

In terms of cellular effects, LDN 193188 influences cell function by impacting cell signaling pathways and gene expression . Specifically, it promotes insulin-independent phosphorylation of key insulin signaling molecules . This can have a profound effect on cellular metabolism, particularly in the context of glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of LDN 193188 involves its binding interactions with biomolecules, specifically the phosphatidylcholine transfer protein . By inhibiting this protein, LDN 193188 can cause changes in gene expression and enzyme activity, thereby influencing cellular function .

Metabolic Pathways

LDN 193188 is involved in metabolic pathways related to glucose metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Preparation Methods

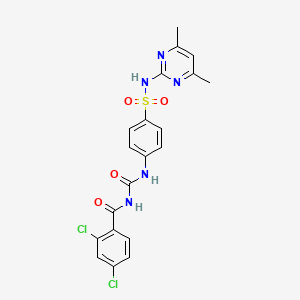

Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193188 involves multiple steps, starting with the preparation of 2,4-dichlorobenzamide. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: : Industrial production of LDN 193188 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at room temperature and is soluble in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions: : LDN 193188 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

LDN 193188 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Used to study the regulation of hepatic glucose metabolism and insulin signaling pathways.

Medicine: Investigated for its potential therapeutic applications in metabolic disorders and diabetes.

Industry: Used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

LDN 193189: Another inhibitor of phosphatidylcholine transfer protein with similar properties.

Dorsomorphin: A compound with similar inhibitory effects on phosphatidylcholine transfer protein.

Uniqueness: : LDN 193188 is unique due to its specific molecular structure, which allows it to effectively inhibit phosphatidylcholine transfer protein and regulate hepatic glucose metabolism. Its ability to promote insulin-independent phosphorylation of key insulin signaling molecules sets it apart from other similar compounds .

Properties

IUPAC Name |

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBDKMEUUNJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

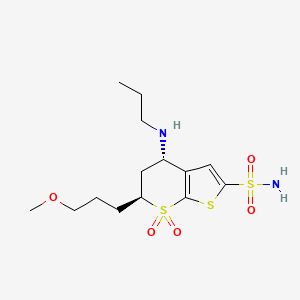

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)

![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)